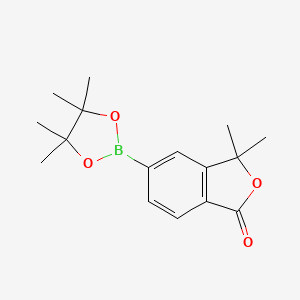

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

Description

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS: 862081-37-6) is a boronate ester-functionalized isobenzofuranone derivative. Its molecular formula is C₁₄H₁₇BO₄ (MW: 260.09), featuring a fused isobenzofuran-1(3H)-one core substituted with a pinacol boronate ester at the 5-position and two methyl groups at the 3-position (Figure 1). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate moiety, enabling the synthesis of complex aryl- and heteroaryl-containing molecules in pharmaceuticals and materials science .

Properties

Molecular Formula |

C16H21BO4 |

|---|---|

Molecular Weight |

288.1 g/mol |

IUPAC Name |

3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1-one |

InChI |

InChI=1S/C16H21BO4/c1-14(2)12-9-10(7-8-11(12)13(18)19-14)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3 |

InChI Key |

IESYHPFTSRAZJT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the reaction of an appropriate isobenzofuranone derivative with a boronic acid or boronate ester. Common reagents include bis(pinacolato)diboron and a palladium catalyst under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The boron center can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Potential use in the development of boron-containing drugs or as a probe in biological assays.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one in chemical reactions typically involves the activation of the boron center. In Suzuki-Miyaura cross-coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent coupling with an aryl halide.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Core Modifications: The target compound retains the isobenzofuran-1(3H)-one ketone core, distinguishing it from non-ketone analogues like 2-(1,1-dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which lacks the carbonyl group .

Boronate Positioning : The pinacol boronate at the 5-position is critical for cross-coupling reactivity. Analogues with boronate groups at other positions (e.g., 4-methyl-5-boronate in ) exhibit steric and electronic differences impacting reaction efficiency.

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Key Findings:

- The target compound’s boronate ester enables efficient cross-coupling (e.g., 68% yield in compound 37 synthesis ), comparable to isoindolin-1-one derivatives (73% yield) .

- Steric hindrance from 3,3-dimethyl groups may reduce reaction rates compared to less hindered analogues but improves selectivity in complex couplings.

- Non-boronate derivatives, such as (Z)-3-benzylideneisobenzofuran-1(3H)-one, are more suited for Michael additions or nucleophilic substitutions .

Physicochemical Properties

Table 3: Physical and Spectral Data Comparison

Key Insights:

- The target compound’s C=O stretch at 1767 cm⁻¹ aligns with other isobenzofuranones .

- Boron-related spectral challenges , such as quadrupolar broadening in NMR, are common in pinacol boronate esters .

Biological Activity

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dioxaborolane moiety. Its molecular formula is C₁₈H₂₃B₁O₃, and it has a molecular weight of approximately 305.19 g/mol. The structure can be summarized as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic contexts. Key areas of interest include:

- Antioxidant Activity : The presence of the dioxaborolane group suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. This activity is hypothesized to be due to its ability to modulate signaling pathways involved in cell growth and apoptosis.

The biological activity of this compound may involve several mechanisms:

- Redox Modulation : The compound's structure allows it to participate in redox reactions, potentially influencing cellular redox states and signaling pathways.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in cancer progression and inflammation.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of similar dioxaborolane derivatives reported significant free radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure the efficacy of the compound in neutralizing free radicals.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.6 |

| Control (Vitamin C) | 15.0 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 (Breast Cancer) | 30.0 | 75% |

| HeLa (Cervical Cancer) | 28.0 | 80% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.